Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate

Description

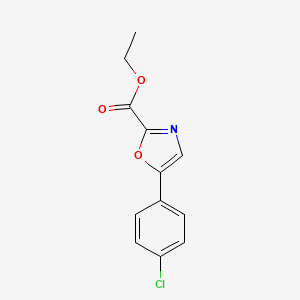

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenyl group at the C5 position and an ethyl ester moiety at C2.

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSPPYJJAHLWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization with an amine, such as hydroxylamine, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Oxazole-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl oxazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is primarily utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions enhances its utility:

-

Reactions Involved :

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.

- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of functional groups.

-

Synthesis Pathways :

The synthesis typically involves cyclization reactions of appropriate precursors, such as reacting 4-chlorobenzoyl chloride with ethyl oxalyl chloride under basic conditions .

Biological Applications

The biological activities of this compound have been the focus of numerous studies. Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

-

Antimicrobial Activity :

Studies have shown that the compound can inhibit microbial growth, making it a candidate for developing new antimicrobial agents. Its mechanism often involves interaction with specific enzymes or receptors that modulate metabolic pathways . -

Anticancer Properties :

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound's ability to affect cell growth and proliferation is linked to its interaction with molecular targets involved in cancer progression .

Case Studies and Research Findings

Several research initiatives have documented the applications of this compound:

-

Study on Structure–Activity Relationship (SAR) :

A study explored the SAR of substituted oxazol-2-one-3-carboxamides, revealing that modifications at specific positions could enhance potency against human neuroblastoma cells. Compounds derived from this compound were found to possess desirable pharmacokinetic profiles, indicating their potential as lead compounds in drug development . -

Synthesis and Bioevaluation :

Research focused on synthesizing derivatives of this compound has shown promising results in terms of antimicrobial efficacy. For instance, derivatives modified with chlorine atoms exhibited significant activity against Staphylococcus strains, highlighting the importance of structural modifications for enhancing biological activity .

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The presence of the 4-chlorophenyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Heterocycle Variations

The table below summarizes key structural and functional differences between Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate and its analogs:

Key Observations

Substituent Position and Electronic Effects

- Chlorophenyl Position : The shift from 4-chlorophenyl (target compound) to 3-chlorophenyl ( analog) alters steric and electronic interactions. The para-substitution in the target compound may enhance planarity and binding affinity compared to meta-substituted analogs .

Heterocycle Impact

- Oxazole vs. Imidazole : The imidazole analog () exhibits strong sirtuin inhibition due to the nitrogen-rich core, which facilitates hydrogen bonding and metal chelation. In contrast, oxazole derivatives may prioritize different binding interactions, though this remains unverified for the target compound .

- Isoxazole vs. Oxazole : The dihydro-isoxazole derivative () introduces conformational flexibility (ring puckering) and a formyl group, which could enhance reactivity but reduce metabolic stability compared to the fully aromatic oxazole .

Biological Activity

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis typically involves cyclization reactions of appropriate precursors, such as the reaction of 4-chlorobenzoyl chloride with ethyl oxalate in the presence of a base. The resulting compound serves as a versatile building block for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 200 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

A notable study found that the compound exhibited cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analyses revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicating apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.38 |

| HeLa | 15.25 |

| A549 (lung cancer) | 12.75 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical biochemical pathways, leading to alterations in cell proliferation and survival .

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of oxazole compounds demonstrated that this compound showed superior antimicrobial activity compared to its analogs, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Studies : In another investigation focusing on breast cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis through the activation of p53 signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.